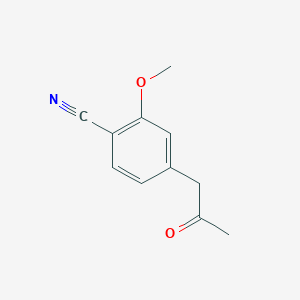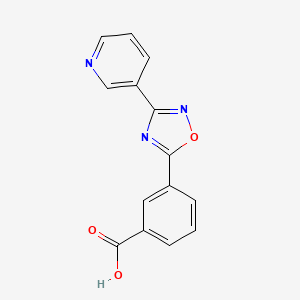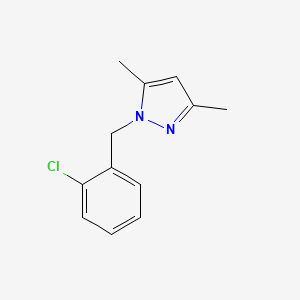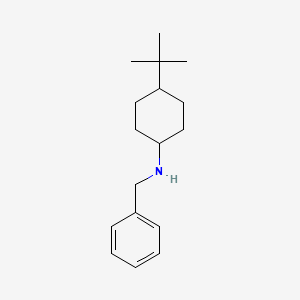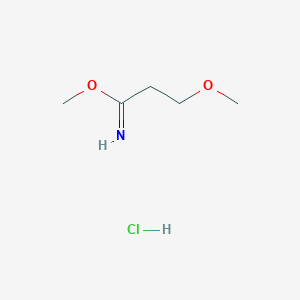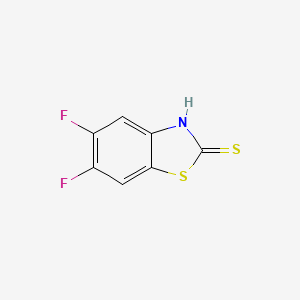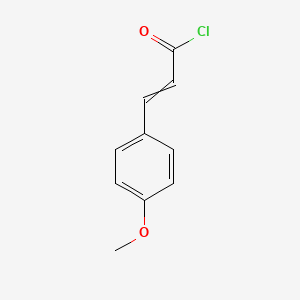
4-Methoxycinnamic acid chloride
概述
描述
4-Methoxycinnamic acid chloride: is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the para position of the benzene ring is substituted with a methoxy group (-OCH3) and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxycinnamic acid chloride can be synthesized through the reaction of paramethoxycinnamic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the mixture to ensure complete conversion of the carboxylic acid to the acyl chloride. The reaction can be represented as follows:
C10H10O3 (Paramethoxycinnamic acid)+SOCl2→C10H9ClO2 (Paramethoxycinnamoyl chloride)+SO2+HCl
Industrial Production Methods: In industrial settings, the production of paramethoxycinnamoyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.
化学反应分析
Types of Reactions: 4-Methoxycinnamic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form paramethoxycinnamic acid and hydrochloric acid.
Reduction: It can be reduced to paramethoxycinnamyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Paramethoxycinnamic acid: from hydrolysis.
Paramethoxycinnamyl alcohol: from reduction.
科学研究应用
Chemistry: 4-Methoxycinnamic acid chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: It is used in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties. Its derivatives are studied for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .
Industry: In the industrial sector, paramethoxycinnamoyl chloride is used in the production of UV-absorbing agents, which are incorporated into sunscreens and other cosmetic products to protect the skin from harmful UV radiation .
作用机制
The mechanism of action of paramethoxycinnamoyl chloride and its derivatives involves interaction with cellular components. For instance, some derivatives interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . In antibacterial applications, it targets specific bacterial enzymes, inhibiting their function and leading to bacterial cell death .
相似化合物的比较
Cinnamoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
Methoxycinnamic acid: Contains a carboxyl group instead of an acyl chloride, making it less reactive towards nucleophiles.
Cinnamic acid: The parent compound, which is less reactive due to the absence of both the methoxy group and the acyl chloride group.
Uniqueness: 4-Methoxycinnamic acid chloride’s unique combination of the methoxy group and the acyl chloride group makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the efficient formation of a wide range of derivatives with diverse biological and industrial applications .
属性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3 |
InChI 键 |
CGOJOQBYEAVATL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
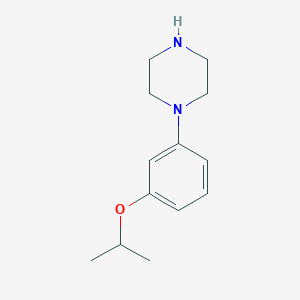

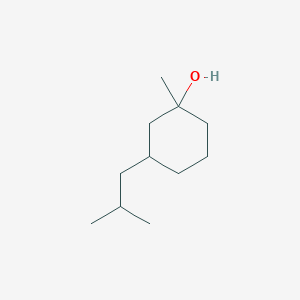
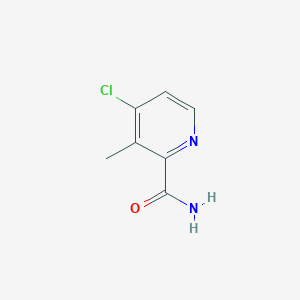
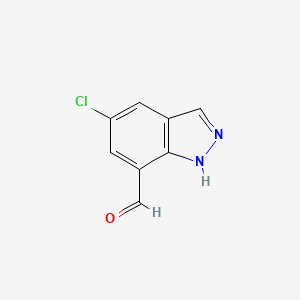
![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)
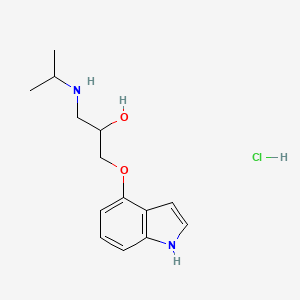
![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)
